molecular formula C21H25N3O5S B2721759 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922058-40-0

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No. B2721759
CAS RN: 922058-40-0
M. Wt: 431.51
InChI Key: FRXSHFFBKWCHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Cell Growth Assays

Research into compounds with a similar structure to N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide has included the use of tetrazolium analogs for cell growth assays in culture. These assays are crucial for evaluating cell proliferation, which can be applied in cancer research and cytotoxicity testing of new compounds. The advantage of such analogs lies in their ability to produce a water-soluble formazan product, simplifying the assay procedure and allowing for straightforward quantification of cell viability (Cory et al., 1991).

Synthesis and Structural Studies

The synthesis and structural analysis of benzimidazole-tethered oxazepine hybrids show the potential of such compounds for developing new pharmaceuticals. Detailed spectroscopic and X-ray diffraction studies confirm the molecular structure, while charge distributions and regions of electrophilic and nucleophilic reactivity have been explored through computational methods. These studies provide insights into the reactivity and potential biological activity of such compounds (Almansour et al., 2016).

Carbonic Anhydrase Inhibitors

Compounds featuring the [1,4]oxazepine ring have been evaluated as inhibitors of carbonic anhydrases, which are therapeutically relevant for conditions such as glaucoma, epilepsy, and altitude sickness. The primary sulfonamide functionality plays a crucial role in enabling the ring construction and acting as an enzyme prosthetic group, suggesting that modifications to this core structure could lead to potent new inhibitors (Sapegin et al., 2018).

Green Chemistry Applications

The development of green chemistry methodologies is another area where compounds with similar structural features to this compound could have significant implications. For example, the use of hexadecyltrimethyl ammonium bromide as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives in aqueous media represents an environmentally friendly approach to chemical synthesis, highlighting the potential for such compounds in sustainable chemistry practices (Jin et al., 2004).

properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-5-19(25)22-14-6-9-16(10-7-14)30(27,28)24-15-8-11-18-17(12-15)23-20(26)21(2,3)13-29-18/h6-12,24H,4-5,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSHFFBKWCHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.